molecular formula C18H12ClN9O4 B392933 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-chlorophenyl)methylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-chlorophenyl)methylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B392933
M. Wt: 453.8g/mol
InChI Key: NVWWLMTVXBHXQN-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(4-chlorobenzylidene)-5-{3-nitrophenyl}-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(4-chlorobenzylidene)-5-{3-nitrophenyl}-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Formation of the triazole ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.

    Introduction of the oxadiazole moiety: This step may involve the reaction of a suitable precursor with hydrazine derivatives.

    Functionalization with the nitrophenyl and chlorobenzylidene groups: These steps often involve nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production methods for such complex compounds may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(4-chlorobenzylidene)-5-{3-nitrophenyl}-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitro group to an amino group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(4-chlorobenzylidene)-5-{3-nitrophenyl}-1H-1,2,3-triazole-4-carbohydrazide involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: Known for their diverse biological activities.

    Oxadiazole derivatives: Studied for their antimicrobial and anticancer properties.

    Hydrazide derivatives: Used in medicinal chemistry for their potential therapeutic effects.

Uniqueness

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(4-chlorobenzylidene)-5-{3-nitrophenyl}-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of functional groups, which may confer specific biological activities and chemical reactivity not found in other compounds.

Properties

Molecular Formula

C18H12ClN9O4

Molecular Weight

453.8g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]-5-(3-nitrophenyl)triazole-4-carboxamide

InChI

InChI=1S/C18H12ClN9O4/c19-12-6-4-10(5-7-12)9-21-23-18(29)14-15(11-2-1-3-13(8-11)28(30)31)27(26-22-14)17-16(20)24-32-25-17/h1-9H,(H2,20,24)(H,23,29)/b21-9+

InChI Key

NVWWLMTVXBHXQN-ZVBGSRNCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=CC=C(C=C4)Cl

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.